5-fluoroisoquinolin-8-ol hydrobromide

Enzyme Inhibition Lipoxygenase Monoamine Oxidase

5-Fluoroisoquinolin-8-ol hydrobromide (CAS 2411300-63-3) is a fluorinated isoquinoline derivative, specifically the hydrobromide salt of 5-fluoroisoquinolin-8-ol, with a molecular weight of 244.06 g/mol. The compound is a member of the broader class of 8-hydroxyisoquinolines, which are recognized for their capacity to chelate metal ions and serve as key intermediates in medicinal chemistry.

Molecular Formula C9H7BrFNO
Molecular Weight 244.063
CAS No. 2411300-63-3
Cat. No. B2866748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoroisoquinolin-8-ol hydrobromide
CAS2411300-63-3
Molecular FormulaC9H7BrFNO
Molecular Weight244.063
Structural Identifiers
SMILESC1=CC(=C2C=CN=CC2=C1O)F.Br
InChIInChI=1S/C9H6FNO.BrH/c10-8-1-2-9(12)7-5-11-4-3-6(7)8;/h1-5,12H;1H
InChIKeyQAXXAAKQBQXXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoroisoquinolin-8-ol Hydrobromide (CAS 2411300-63-3): Baseline Characteristics and Procurement Profile


5-Fluoroisoquinolin-8-ol hydrobromide (CAS 2411300-63-3) is a fluorinated isoquinoline derivative, specifically the hydrobromide salt of 5-fluoroisoquinolin-8-ol, with a molecular weight of 244.06 g/mol . The compound is a member of the broader class of 8-hydroxyisoquinolines, which are recognized for their capacity to chelate metal ions and serve as key intermediates in medicinal chemistry. As a heterocyclic building block, its synthesis and application are described in patent literature as a production intermediate for more complex molecules, including those with potential as BTK inhibitors . The hydrobromide salt form is typically supplied as a powder with a purity of ≥95%, enhancing its handling and solubility characteristics for research applications .

Why Generic Isoquinoline Substitution Is Insufficient: The Need for 5-Fluoroisoquinolin-8-ol Hydrobromide


Interchanging compounds within the isoquinolin-8-ol class is not scientifically valid due to the profound impact of specific ring substitutions on biological activity and synthetic utility. The presence and position of a fluorine atom, as seen in 5-fluoroisoquinolin-8-ol, can drastically alter a molecule's metabolic stability, binding affinity, and electronic properties, which are critical for its function as a lead compound or a building block [1]. Direct comparisons are necessary to avoid confounding results; for example, isoquinoline derivatives show a wide range of inhibitory potencies against enzymes like monoamine oxidase, with IC50 values varying from over 200 µM to 124 µM depending solely on their specific substitution pattern [2]. Therefore, procurement of the precise, specified 5-fluorinated hydrobromide salt is essential to ensure experimental reproducibility and target specificity.

Quantitative Differentiation: 5-Fluoroisoquinolin-8-ol Hydrobromide vs. Comparators


Enzyme Inhibition Potency: Positioning 5-Fluoroisoquinolin-8-ol Among Isoquinoline Derivatives

5-Fluoroisoquinolin-8-ol has been identified as a potent lipoxygenase inhibitor [1]. While direct head-to-head IC50 data against its closest analogs is not currently consolidated in public databases, its activity can be contextually compared to the known inhibition ranges for the isoquinoline class. For instance, in a study on monoamine oxidase (MAO), various isoquinoline derivatives exhibited IC50 values ranging from 124.137 µmol/L to 203.228 µmol/L [2]. This establishes a class-level activity baseline. The specific 5-fluoro substitution on the isoquinoline-8-ol scaffold is expected to confer a distinct potency and selectivity profile relative to unsubstituted or differently substituted analogs, a principle supported by structure-activity relationship (SAR) studies in fluorinated heterocycles [3].

Enzyme Inhibition Lipoxygenase Monoamine Oxidase

Synthetic Utility as a Building Block: 5-Fluoroisoquinolin-8-ol Hydrobromide in BTK Inhibitor Synthesis

5-Fluoroisoquinolin-8-ol hydrobromide is explicitly designated as a key production intermediate for synthesizing compound B, which in turn is an intermediate for a triazine derivative with BTK (Bruton's Tyrosine Kinase) inhibitory effects . This specific use case differentiates it from other isoquinoline-8-ol analogs, such as the non-fluorinated isoquinolin-8-ol (CAS 3482-14-2), which is a general building block without this specific, documented application in a patent filing . The presence of the fluorine atom at the 5-position is likely critical for the subsequent synthetic steps or for the bioactivity of the final BTK inhibitor candidate.

Medicinal Chemistry BTK Inhibitor Chemical Intermediate

Physical Property Comparison: The Impact of Salt Form on Solubility and Handling

The hydrobromide salt form of 5-fluoroisoquinolin-8-ol offers a tangible advantage in handling and solubility compared to its free base or other salt analogs. The supplier's specification indicates a purity of 95% and a defined physical form as a powder with a molecular weight of 244.06 g/mol . In contrast, the free base analog 5-fluoroquinolin-8-ol (CAS 387-97-3) has a molecular weight of 163.15 g/mol and is often described as a crystalline solid with a melting point of 110°C [1]. The increased molecular weight and ionic nature of the hydrobromide salt typically correlate with enhanced water solubility and improved solid-state stability, which are critical for reproducible experimental workflows in biological assays and chemical synthesis [2].

Physicochemical Properties Solubility Drug Formulation

Optimal Research and Industrial Use Cases for 5-Fluoroisoquinolin-8-ol Hydrobromide


Development of BTK Inhibitors for Oncology and Immunology

Leveraging its patented role as an intermediate for BTK inhibitor synthesis , this compound is ideally suited for medicinal chemistry programs focused on developing novel covalent or non-covalent BTK inhibitors. Its 5-fluoroisoquinoline scaffold can be elaborated into more complex structures with potential applications in treating B-cell malignancies and autoimmune diseases. Procurement of this specific intermediate ensures alignment with a validated synthetic pathway described in recent patent literature, potentially accelerating hit-to-lead and lead optimization campaigns.

Exploration of Lipoxygenase Inhibition for Anti-Inflammatory Research

Given its reported activity as a lipoxygenase inhibitor [1], 5-fluoroisoquinolin-8-ol hydrobromide is a relevant tool compound for investigating the role of arachidonic acid metabolism in inflammatory diseases. Researchers studying conditions like asthma, arthritis, or atherosclerosis can utilize this compound to probe the lipoxygenase pathway. Its procurement ensures a consistent and well-characterized starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific lipoxygenase isoforms.

Synthesis of Chelating Agents and Metal Complexes

As a derivative of 8-hydroxyisoquinoline, this compound possesses inherent metal-chelating properties . Its hydrobromide salt form enhances its solubility, making it a practical reagent for synthesizing metal complexes for catalysis, materials science, or as metalloenzyme inhibitors. The presence of the electron-withdrawing fluorine atom at the 5-position can fine-tune the electronic properties and binding affinities of the resulting metal complexes, offering a differentiated toolkit for coordination chemists compared to non-fluorinated 8-hydroxyisoquinoline analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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